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molecular formula C10H13NO3 B8608298 N-(2,4-Dimethoxy-benzyl)-formamide

N-(2,4-Dimethoxy-benzyl)-formamide

Cat. No. B8608298
M. Wt: 195.21 g/mol
InChI Key: FFHGXZMINVNKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124610B2

Procedure details

2,4-Dimethoxybenzylamine (2.00 mL, 12.3 mmol) and the ethyl formate (4.96 mL, 61.4 mmol) were stirred at rt. After 18 h, the reaction mixture was concentrated in vacuo. The resulting solid was washed with ether and collected by filtration to afford the product as an off-white solid (1.5 g, 59%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[CH:13](OCC)=[O:14]>>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][CH:13]=[O:14]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
4.96 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
The resulting solid was washed with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(CNC=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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